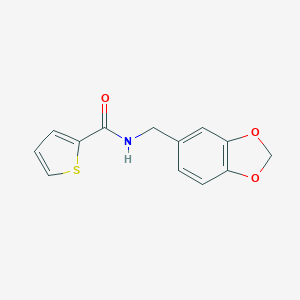
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. MDMA is a derivative of the amphetamine family and is classified as a controlled substance in many countries.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is associated with mood, appetite, and sleep. Dopamine is associated with pleasure and reward, while norepinephrine is associated with arousal and attention. The increased levels of these neurotransmitters lead to feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has a number of biochemical and physiological effects on the body. The compound increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide can also cause dehydration, hyponatremia, and hyperthermia, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has a number of advantages and limitations for lab experiments. The compound is useful for studying the effects of serotonin and dopamine on the brain, as well as for studying the effects of psychoactive drugs. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a controlled substance and is difficult to obtain for research purposes. Additionally, the compound has a number of potential side effects, which can complicate research studies.
Zukünftige Richtungen
There are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide research. One area of interest is the use of the compound in treating PTSD and other mental health disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has shown promise in clinical trials for its ability to reduce symptoms of PTSD and improve emotional wellbeing. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide in couples therapy. The compound has been shown to increase feelings of empathy and trust, which could be useful in improving relationship satisfaction. Finally, there is interest in studying the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use, particularly in relation to potential neurotoxicity. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, increased sociability, and decreased anxiety. The compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide research. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide through a reductive amination reaction with methylamine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been studied for its ability to treat post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of empathy and trust.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)16(18)17-9-12-6-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
ABLVFSVIMSWDEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)





![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
